molecular formula C7H8ClN B091823 2-(2-Chloroethyl)pyridine CAS No. 16927-00-7

2-(2-Chloroethyl)pyridine

Cat. No. B091823
CAS RN: 16927-00-7
M. Wt: 141.6 g/mol
InChI Key: FVPGJXXACUQQGV-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)pyridine (2-CEP) is a heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a versatile building block for organic synthesis, as it can be used to synthesize a variety of compounds. It is also used as a catalyst in the synthesis of various other compounds. 2-CEP has a wide range of applications in the pharmaceutical, agrochemical, and other industries.

Scientific Research Applications

1. Synthesis of Ligands and Complexes

2-(2-Chloroethyl)pyridine is used in the synthesis of ligands and their complexes with metals. For instance, it has been involved in the creation of a (N,Te,N) ligand used with palladium(II) and platinum(II), demonstrating its versatility in coordination chemistry (Khalid & Singh, 1997).

2. Electrical Conductivity Studies

Research has explored the use of this compound derivatives in studying electrical conductivity, particularly in the context of TCNQ complexes derived from dichlorodiethyl ether and poly(epichlorhydrin) (Bruce & Herson, 1967).

3. Catalysis in Chemical Reactions

This compound has been utilized in the development of catalysts for chemical reactions. For instance, it is used in the synthesis of half-sandwich complexes for catalyzing transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).

4. Environmental Applications

The compound is also relevant in environmental science, particularly in the photolytic/photocatalytic degradation of pyridine derivatives, which are common pollutants in industrial waste. Studies have shown its application in the degradation and mineralization of such compounds (Stapleton et al., 2010).

5. Mechanistic Studies in Organic Chemistry

This compound has been a subject of study to understand various reaction mechanisms. For example, its reaction with base-induced β-elimination has been examined to understand proton activating factors and reaction kinetics (Alunni & Busti, 2001).

6. Coordination Chemistry

It plays a role in coordination chemistry, as seen in the synthesis of C,N-chelated rhodium(III) complexes and the study of their reactivity (Shinkawa et al., 1995).

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)pyridine involves an E1cb irreversible mechanism, where carbon deprotonation occurs from the substrate protonated at the nitrogen of the pyridine ring .

Safety and Hazards

2-(2-Chloroethyl)pyridine is classified as a Category 2 flammable liquid (H225), and it can cause acute toxicity if swallowed (H302), inhaled (H332), or in contact with skin (H312) . It can also cause skin irritation (H315) and serious eye irritation (H319) .

properties

IUPAC Name

2-(2-chloroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGJXXACUQQGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276770
Record name 2-(2-chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16927-00-7
Record name 2-(2-chloroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Chloroethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-(Pyridin-2-yl)ethanol (1 g, 8.12 mmol) was first treated with SOCl2 (3 ml) in CH2Cl2 (10 ml) at rt for 3 hrs. The solvent was removed to get a crude 2-(2-chloroethyl)pyridine. Then following General Procedure A, the title compound (1.69 g, 79%) was prepared from 2-amino-4-chlorobenzenethiol (1.6 g, 9.74 mmol), K2CO3 (3.36 g, 24.36 mmol) in DMF (20 ml).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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